Picobenzide N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
72583-99-4 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-1-oxo-N-(pyridin-4-ylmethyl)methanamine oxide |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)15(18)17(19)10-13-3-5-16-6-4-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
UNAPAZFPKNAOPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)[NH+](CC2=CC=NC=C2)[O-])C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)[NH+](CC2=CC=NC=C2)[O-])C |
Synonyms |
M 3312-4 M-3312-4 picobenzide N-oxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Picobenzide N Oxide
Strategies for the Preparation of Picobenzide N-Oxide
The preparation of N-oxides largely relies on the selective oxidation of the nitrogen atom within the parent amine structure.
Direct N-oxidation is a primary route for synthesizing N-oxides, employing various oxidizing agents and catalytic systems.
Peroxyacids are widely utilized for the N-oxidation of tertiary amines and heterocyclic nitrogen compounds. m-Chloroperoxybenzoic acid (mCPBA) (PubChem CID: 70297) is a potent and commonly employed peroxyacid in organic synthesis, known for its versatility in oxidizing various functional groups, including amines to N-oxides. For instance, a mono-N-oxide product, structurally related to this compound (a diamino-pyrimidine mono-N-oxide), was synthesized effectively using mCPBA. This reaction was conducted in acetonitrile (B52724) at reflux, achieving a good yield of 70%.
Table 1: Example of N-Oxidation using m-Chloroperoxybenzoic Acid
| Precursor Amine Analogue | Oxidant | Solvent | Temperature | Time | Yield | Citation |
| Furazano-pyrimidine | mCPBA | Acetonitrile | Reflux | 3 h | 70% |
Catalytic oxidation methods often leverage hydrogen peroxide (PubChem CID: 784) as a clean and cost-effective oxidant. While some methods involve hydrogen peroxide in conjunction with carboxylic anhydrides, forming peroxyacids in situ, other approaches utilize metal catalysts for direct N-oxidation. For example, a mono-N-oxide product (compound 2) was obtained in 63% yield by treating its precursor (compound 1, a furazano-pyrimidine) with a mixture of 50% hydrogen peroxide and acetic anhydride (B1165640) at 50 °C for 1.5 hours.
Beyond in situ peroxyacid formation, various metal-catalyzed systems have been developed for N-oxidation. Polyoxometalates (POMs), for instance, serve as effective catalysts for the oxidation of pyridines to their corresponding N-oxides using hydrogen peroxide under mild conditions. Rhenium-based catalysts and titanium silicalite (TS-1) have also been reported to facilitate the formation of pyridine (B92270) N-oxides with hydrogen peroxide. Heterogeneous catalysts, which can be supported on organic resins or inorganic materials like aluminas, carbons, or silicas, are also effective for oxidizing pyridines and halopyridines with hydrogen peroxide at elevated temperatures. Manganese oxide (MnO2) is another widely recognized catalyst for hydrogen peroxide decomposition, which can be relevant in catalytic oxidation processes.
Table 2: Example of N-Oxidation using Hydrogen Peroxide and Acetic Anhydride
| Precursor Amine Analogue | Oxidant System | Temperature | Time | Yield | Citation |
| Furazano-pyrimidine | 50% H2O2 / Acetic Anhydride | 50 °C | 1.5 h | 63% |
The development of stereoselective N-oxidation methodologies is crucial for synthesizing chiral N-oxides with specific enantiomeric purity. Recent advancements include highly enantioselective N-oxidation techniques for both cyclic and acyclic amines. One such method employs an
Advanced Analytical and Spectroscopic Characterization Methodologies for Picobenzide N Oxide
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and various Mass Spectrometry (MS) approaches are indispensable for the structural elucidation and confirmation of N-oxide compounds like Picobenzide N-oxide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic compounds, including N-oxides. Its application to this compound has been instrumental in its identification. For N-oxide compounds, characteristic chemical shifts and coupling patterns in both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra provide definitive evidence for the presence of the N-oxide functionality.
In N-oxides, the oxygen atom attached to the nitrogen typically causes a deshielding effect on the protons and carbons adjacent to the N-oxide group due to the electron-withdrawing nature of the N-O bond. For pyridine (B92270) N-oxides, for instance, protons ortho and para to the N-oxide group often show downfield shifts compared to their parent pyridine counterparts.
While specific NMR data for this compound were not found in the conducted searches, general principles apply. For example, in related picoline N-oxides, distinct ¹H NMR signals are observed for the aromatic and methyl protons, with chemical shifts varying based on the position of the N-oxide group on the pyridine ring. ¹³C NMR would similarly reveal characteristic shifts for the carbon atoms of the pyridine ring and the benzamide (B126) moiety, particularly those influenced by the N-oxide oxygen.
Table 1: Illustrative ¹H NMR Chemical Shifts for Picoline N-Oxides (Typical Ranges)
| Compound | Proton Position | Typical Chemical Shift (δ, ppm) |
| 2-Picoline N-oxide | Aromatic H | 7.2 - 8.4 |
| Methyl H | 2.3 - 2.5 | |
| 3-Picoline N-oxide | Aromatic H | 7.1 - 8.3 |
| Methyl H | 2.3 - 2.5 | |
| 4-Picoline N-oxide | Aromatic H | 6.9 - 7.9 |
| Methyl H | 2.2 - 2.4 |
Note: These are illustrative ranges based on general N-oxide NMR characteristics and examples like picoline N-oxides. Actual values for this compound would depend on its specific chemical environment.
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by detecting characteristic vibrational frequencies. The presence of the N-oxide bond in compounds like this compound can be characterized by specific absorption bands in the IR spectrum.
The N-O stretching vibration in N-oxides typically appears in the region of 1200-1300 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure and hydrogen bonding. For instance, the IR spectra of picolinic acid N-oxide show broad absorption regions that confirm the presence of specific bonds and molecular features. The N-O stretching frequency is a key diagnostic peak for the N-oxide functionality. Other characteristic bands related to the aromatic rings and the benzamide group of this compound would also be observed, providing a comprehensive vibrational fingerprint of the molecule.
Table 2: Characteristic IR Absorption Bands for N-Oxides (Typical Ranges)
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |
| N-O (N-oxide) | Stretching | 1200 - 1300 |
| C=O (Amide) | Stretching | 1630 - 1800 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Note: These are typical ranges for N-oxides and related functional groups. Specific values for this compound would be determined experimentally.
Mass spectrometry is a highly sensitive analytical technique used for determining the molecular weight of compounds and providing structural information through fragmentation patterns. It was used for the identification of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of polar and thermally labile compounds, including N-oxides. ESI typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. However, adduct formation is a common phenomenon in ESI, where the analyte interacts with other species present in the sample solution, such as alkali metal ions (e.g., [M+Na]⁺, [M+K]⁺) or ammonium (B1175870) ions ([M+NH₄]⁺).
For N-oxides, the presence of the oxygen atom with lone pairs can facilitate the formation of these adducts. The extent of adduct formation can be influenced by factors such as the mobile phase composition and the presence of impurities. N-oxides have also been observed to form "non-classical" dimers under ESI conditions, which can fragment via dehydration rather than yielding their corresponding monomers. The analysis of these adduct ions, alongside the protonated molecule, is crucial for confirming the molecular weight of this compound.
Tandem Mass Spectrometry (MS/MS) is pivotal for gaining detailed structural information by fragmenting selected precursor ions and analyzing the resulting product ions. This technique helps in elucidating the fragmentation pathways characteristic of a compound, which are unique fingerprints of its structure.
For N-oxides, a characteristic fragmentation in electron ionization (EI) mass spectrometry is deoxygenation (loss of oxygen). However, in MS/MS experiments using collision-induced dissociation (CID), deoxygenation is generally not detected as a collision-induced dissociation process for N-oxides. Instead, other fragmentation pathways, such as the loss of hydroxyl radical (OH•) or water (H₂O), particularly in ESI, are often observed. The specific fragmentation pattern of this compound in MS/MS would involve cleavages within its benzamide and picolyl N-oxide moieties, leading to characteristic product ions that confirm its structural integrity and connectivity.
Table 3: Common Fragmentation Pathways in MS/MS for N-Oxides (Illustrative)
| Precursor Ion | Neutral Loss | Product Ion (m/z) | Description |
| [M+H]⁺ | H₂O | [M+H-H₂O]⁺ | Loss of water, often observed for N-oxides with available hydrogens. |
| [M+H]⁺ | OH• | [M+H-OH]⁺ | Loss of hydroxyl radical, characteristic of N-oxide group. |
| [M+H]⁺ | O | [M+H-O]⁺ | Deoxygenation (less common in CID MS/MS, more in full scan MS). |
| [M+Na]⁺ | Na | [M]⁺ | Loss of sodium cation from adduct. |
Note: Fragmentation pathways are highly dependent on the specific structure and ionization conditions.
Differentiating positional isomers of N-oxides can be challenging due to their identical molecular masses and often similar fragmentation patterns. A powerful mass spectrometry-based method for this purpose involves the use of metal ion complexation.
This strategy relies on the differential binding affinities and coordination modes of positional isomers with various metal cations, such as calcium(II), copper(II), and aluminum(III). By recording ESI mass spectra in the presence of these metal ions, distinct adduct ions are formed. The identity and relative intensities of these metal ion adduct peaks can then be compared to differentiate between regioisomeric N-oxides.
For example, studies on monosubstituted pyrazine (B50134) N-oxides demonstrated that differentiation of seven out of eleven pairs of regioisomers was achieved by analyzing the metal ion adducts. The analysis of fragmentation patterns from ESI-CID of protonated molecules, including their relative stabilities (measured by E1/2 values), also contributed to distinguishing isomers. Principal Component Analysis (PCA) can be employed to interpret the complex data obtained from different metal ion adducts, revealing trends related to the nature and position of the substituent on the N-oxide ring. This approach provides a robust method for resolving the structural ambiguities of positional isomers of N-oxides.
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the isolation, purification, and profiling of chemical compounds, including N-oxides. These techniques enable the separation of a target compound from its impurities and related substances.
High Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity and impurity profiling of drug substances and their metabolites. For this compound, chromatographic techniques, including liquid-liquid extraction processes, have been successfully employed for its isolation and identification from biological matrices such as human urine. Its identification was further confirmed using a combination of spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
The assessment of N-oxide impurities is particularly critical in pharmaceutical manufacturing, as their formation can be problematic for certain classes of ionizable lipids, necessitating stringent manufacturing controls. HPLC, often coupled with Mass Spectrometry (HPLC-MS), is a standard method for monitoring N-oxide impurities, sometimes down to trace levels (e.g., 1.0% in some quality control procedures). The method development for drug impurity profiling often involves selecting suitable chromatographic columns and optimizing mobile phase pH to achieve optimal separation and detection of all impurities. N-oxide impurities can exhibit distinct chromatographic behavior, such as higher retention times compared to their precursors, a characteristic utilized in their detection via liquid chromatography-high resolution mass spectrometry (LC-HRMS).
Separation of Diastereomeric N-Oxides by HPLC
The separation of diastereomeric N-oxides by HPLC is a specialized application, particularly relevant when the N-oxidation process or an existing chiral center in the molecule leads to the formation of stereoisomers. For instance, a stability-indicating HPLC method has been developed to separate two diastereomeric N-oxide impurities of ivabradine (B130884), a compound possessing a chiral center, which are major oxidative degradation products. This method utilized a Zorbax phenyl column with a gradient elution system comprising 0.075% trifluoroacetic acid, acetonitrile (B52724), and methanol (B129727) at a flow rate of 1.5 mL/min.
While the separation of diastereomeric N-oxides is a well-established capability of HPLC, specific detailed research findings on the separation of diastereomeric Picobenzide N-oxides by HPLC were not found in the current literature. However, the general principles and methodologies demonstrated for other N-oxides, such as ivabradine N-oxides, indicate the feasibility of such separations should this compound exist as diastereomers. Challenges in separating N-oxide isomers due to their lability have also been noted in some chromatographic studies.
Electrochemical Methodologies for N-Oxides
Electrochemical techniques, particularly voltammetry, offer valuable insights into the redox behavior and reduction mechanisms of N-oxides.
Voltammetric Studies of Reduction Mechanisms
Voltammetric studies provide a comprehensive understanding of how N-oxides undergo reduction, revealing key mechanistic pathways. For this compound, its determination has been successfully achieved using Differential Pulse Polarography (DPP), an electrochemical technique, as part of studies investigating its disposition kinetics.
More broadly, the electrochemical reduction of various N-oxides, such as quinoxaline (B1680401) di-N-oxides and alkaloid N-oxides, has been extensively studied using cyclic voltammetry (CV) and differential pulse voltammetry. These studies often reveal a characteristic one-electron reduction process. For many quinoxaline di-N-oxides, the first voltammetric wave corresponds to a reversible or quasireversible one-electron reduction of the N-oxide functionality to form a radical anion. This process is consistent with theoretical values for a reversible one-electron transfer, with ΔEp values typically ranging from 65 to 81 mV at 0.1 V/s and Epc - E1/2 values from -32.5 to -40.5 mV.
A second, often irreversible, voltammetric wave is commonly observed at more negative potentials, attributed to the formation of a dianion or a subsequent chemical reaction following the initial electron transfer, potentially involving an EEC (Electrochemical-Electrochemical-Chemical) mechanism. For some 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the first reduction half-wave potentials ranged from -1.154 V to -1.333 V, with the second reduction occurring between -1.97 V and -2.6 V
Metabolic Investigations and Biotransformation Pathways of Picobenzide N Oxide in Research Models
Identification and Isolation of Picobenzide N-Oxide from Biological Matrices
The primary metabolite of Picobenzide, its N-oxide derivative, has been successfully identified and isolated from biological fluids, particularly human urine. nih.gov Investigations involving patients treated with Picobenzide revealed the presence of the N-oxide metabolite alongside the unchanged parent drug in urine samples. nih.gov The definitive identification of this metabolite was achieved through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov The structure was further confirmed by comparing the isolated metabolite with a synthetically created version of this compound. nih.gov
The recovery of this compound from biological matrices relies on established laboratory procedures. The initial step involves liquid-liquid extraction processes to separate the metabolites from the bulk urine matrix. nih.gov Following extraction, chromatographic techniques are employed for the isolation and purification of the specific metabolite.
Thin-Layer Chromatography (TLC) has been documented as a method used in the separation of Picobenzide and its N-oxide metabolite. nih.gov For more advanced separation and quantification, High-Performance Liquid Chromatography (HPLC) is a standard technique. While specific HPLC methods for this compound are detailed in broader analytical literature, the general approach involves using a reversed-phase column with a suitable mobile phase to achieve separation. ijpsonline.com Detection can be accomplished using UV detectors. ijpsonline.com
To ensure clean samples and improve recovery, Solid-Phase Extraction (SPE) is a common and efficient sample preparation technique. upce.czchromatographyonline.com Polymeric SPE sorbents can offer high selectivity for basic compounds like Picobenzide and its metabolites, leading to more reproducible recoveries. upce.cz
Table 1: Techniques for Recovery of this compound
| Technique | Purpose | Reference |
| Liquid-Liquid Extraction | Initial separation of metabolites from urine. | nih.gov |
| Thin-Layer Chromatography (TLC) | Isolation and separation of the N-oxide metabolite. | nih.gov |
| Spectroscopic Methods (IR, NMR, MS) | Structural identification and confirmation. | nih.gov |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. | upce.czchromatographyonline.com |
In Vitro Biotransformation Studies
In vitro studies are essential for understanding the specific biochemical pathways involved in the metabolism of a compound. These studies use subcellular components, like hepatic microsomes, to replicate metabolic processes in a controlled laboratory environment. srce.hr
The formation of N-oxide metabolites is a common Phase I metabolic reaction for many drugs containing tertiary nitrogen atoms. hyphadiscovery.com This biotransformation is primarily catalyzed by two major enzyme systems found in the liver: the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs). hyphadiscovery.comnih.gov
Hepatic microsomal preparations, which are vesicles of the endoplasmic reticulum isolated from liver cells, are rich in these enzymes and are a standard in vitro model for studying drug metabolism. srce.hrgpnotebook.com While studies specifically detailing the in vitro N-oxidation of Picobenzide are not extensively published, the general mechanism is well-established. The CYP system, a large family of heme-containing enzymes, is responsible for the oxidation of a vast number of xenobiotics. mdpi.comwcrj.net The reaction involves the activation of molecular oxygen and its incorporation into the substrate. nih.gov FMOs also catalyze N-oxidation and can be the primary pathway for certain compounds. hyphadiscovery.comucl.ac.uk Research on other nitrogen-containing compounds shows that specific CYP isozymes (like CYP3A4, CYP1A2, and CYP2D6) are often involved in N-oxidation and other oxidative metabolic pathways. researchgate.netresearchgate.net
The catalytic activity of both the Cytochrome P450 and FMO systems is dependent on the presence of specific cofactors. The most crucial of these is Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.govnih.gov NADPH acts as the primary electron donor for the cycle. nih.gov In the CYP cycle, electrons are transferred from NADPH via an accessory protein, NADPH-cytochrome P450 reductase, to the P450 enzyme. mdpi.comnih.gov This electron transfer is essential for the activation of oxygen bound to the heme iron of the enzyme, which then leads to the oxidation of the substrate. nih.gov Therefore, in vitro incubation systems using hepatic microsomes require fortification with an NADPH-generating system to sustain the metabolic reaction. ucl.ac.ukresearchgate.net
Isotope labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. researchgate.netnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), involves synthesizing the drug molecule with one or more atoms replaced by a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov
When the labeled compound is introduced into an in vitro system (like hepatic microsomes) or administered to an animal model, the isotopic label allows its metabolites to be unambiguously tracked and identified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbitesizebio.com The mass shift created by the isotope makes it possible to distinguish drug-related metabolites from endogenous molecules in the complex biological matrix. frontiersin.org This method provides definitive evidence of biotransformation and helps in the reconstruction of metabolic networks. researchgate.netnih.gov
Cofactor Dependencies in N-Oxidation Processes (e.g., NADPH)
Disposition Kinetics in Animal Models (e.g., Rabbits)
The disposition kinetics of this compound have been studied in rabbits following the intravenous administration of the parent compound, Picobenzide. nih.govresearchgate.net These studies show that the biotransformation of Picobenzide to its N-oxide metabolite follows a first-order kinetic process. nih.govresearchgate.net The N-oxide metabolite demonstrates a good capacity to access the peripheral compartment, indicating its distribution into tissues outside of the central circulation. nih.govresearchgate.net The determination of this compound in these studies was carried out using Differential Pulse Polarography (DPP). nih.gov
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
Data derived from studies following intravenous administration of Picobenzide.
| Parameter | Description | Finding | Reference |
| Kinetic Model | Describes the rate of biotransformation. | Follows a first-order kinetic process. | nih.govresearchgate.net |
| Compartmental Access | Describes the distribution of the metabolite. | Shows good access capacity to the peripheral compartment. | nih.govresearchgate.net |
| Analytical Method | Technique used for quantification. | Differential Pulse Polarography (DPP). | nih.gov |
Analysis of Kinetic Processes and Compartmental Modeling
The metabolic fate of this compound, a primary metabolite of the neuroleptic agent Picobenzide, has been the subject of pharmacokinetic studies to characterize its behavior in biological systems. researchgate.netnih.gov Research conducted in rabbit models has been pivotal in elucidating the kinetic processes governing its disposition. Following intravenous administration of Picobenzide, the formation and subsequent systemic circulation of its N-oxide metabolite have been analyzed.
A key study investigating the disposition kinetics of this compound in rabbits after a 30 mg/kg intravenous dose of the parent compound, Picobenzide, revealed that the biotransformation process is consistent with first-order kinetics. nih.gov This indicates that the rate of metabolism of this compound is directly proportional to its concentration in the body.
Furthermore, the study employed compartmental modeling to describe the distribution and elimination of the metabolite. The data best fit a model that includes a peripheral compartment, suggesting that this compound distributes from the central circulation into other tissues and organs. nih.gov The analysis indicated a proficient capacity for the metabolite to access this peripheral compartment. nih.gov Parametric estimation for this model was carried out using the SIMPLEX method, a common algorithm for solving optimization problems in pharmacokinetic analysis. nih.gov
While the study established the first-order kinetics and the suitability of a compartmental model, specific quantitative data on the kinetic parameters such as the elimination rate constant (kₑ), half-life (t₁₂), volume of distribution (Vd), and clearance (CL) for this compound were not available in the referenced abstracts.
Table 1: Summary of Kinetic and Modeling Findings for this compound in Rabbits
| Parameter | Finding | Reference |
|---|---|---|
| Kinetic Process | Fits a first-order kinetic model. | nih.gov |
| Compartmental Model | Shows good access capacity to a peripheral compartment. | nih.gov |
| Parameter Estimation | Performed using the SIMPLEX method. | nih.gov |
Mechanisms of N-Oxide Formation from Tertiary Amines and Heterocyclic Nitrogens
The formation of N-oxides is a significant metabolic pathway for drugs containing tertiary amine or heterocyclic nitrogen moieties. hyphadiscovery.com Picobenzide, with its picolyl group (a methylpyridine), contains a heterocyclic nitrogen atom that is susceptible to N-oxidation, leading to the formation of this compound. researchgate.netnih.gov
In general, the enzymatic N-oxidation of tertiary amines and heterocyclic nitrogens is primarily catalyzed by two major classes of enzymes: cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). hyphadiscovery.com These enzymes function as monooxygenases, incorporating one atom of molecular oxygen into the substrate. wikipedia.org
The specific enzymes responsible for the N-oxidation of Picobenzide have not been explicitly identified in the available literature. However, the general mechanism involves the nucleophilic nitrogen atom of the pyridine (B92270) ring attacking the activated oxygen species of the enzyme system. CYPs, a diverse superfamily of heme-containing enzymes, are well-known for their role in metabolizing a wide array of xenobiotics, including the oxidation of nitrogen atoms in various chemical structures. wikipedia.org FMOs are another important class of enzymes that specialize in the oxidation of soft nucleophiles, such as nitrogen and sulfur atoms, in a variety of compounds. hyphadiscovery.com
The process of N-oxidation generally increases the polarity and water solubility of the parent compound, which typically facilitates its excretion from the body. This is consistent with the detection of this compound in the urine of patients treated with Picobenzide. researchgate.net
Investigation of N-Oxide Reversion and Instability in Biological Systems
While the potential for in vivo reversion of this compound to Picobenzide exists, specific studies investigating this phenomenon for this particular compound were not found in the provided search results. Generally, the reduction of N-oxides can be mediated by various enzyme systems, including cytochrome P450 enzymes operating under anaerobic conditions and gut microbiota. For some compounds, the gut flora plays a major role in the metabolic reduction of N-oxides.
The stability of N-oxides in biological systems can vary. While many are stable under physiological conditions, some can be prone to decomposition. nih.gov The reversion of an N-oxide can lead to a re-formation of the parent drug, which could potentially prolong its therapeutic effects or contribute to its toxicity profile. The clinical significance of such a reversion would depend on the extent and rate of the back-conversion. Further research would be necessary to determine the stability of this compound in biological systems and to ascertain whether it undergoes significant reversion to Picobenzide in vivo.
Computational Chemistry and Theoretical Studies of Picobenzide N Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. plos.orgakj.az They can be used to predict molecular structures, electronic properties, and reactivity, offering insights that complement experimental findings.
Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and intermediates that may be difficult to observe experimentally. nih.govmdpi.com For N-oxides, photochemical reactions and thermal eliminations, such as the Cope elimination, are common. wikipedia.orgmasterorganicchemistry.com The Cope elimination proceeds through a cyclic, intramolecular transition state. wikipedia.orgmasterorganicchemistry.com Theoretical studies can model the energy landscape of these reactions, predicting the most likely pathways and the structures of transient species. While it has been established that for many heteroaromatic N-oxides, the excited singlet state leads to isomerizations and rearrangements, the triplet state is often responsible for deoxygenation. wur.nl Computational models can help determine the specific pathways for Picobenzide N-oxide.
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations for Solvation and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with solvent molecules. For this compound, MD simulations can be employed to understand how it is solvated by water and to explore its different possible three-dimensional structures (conformers) in solution. nih.govphysionet.org This is particularly relevant for understanding its behavior in a biological environment.
Chemometric Analysis in conjunction with Experimental Data
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. researchgate.net It is often used in conjunction with experimental techniques like spectroscopy to analyze complex datasets.
Principal Component Analysis (PCA) is a statistical technique used to simplify complex datasets by reducing the number of variables. researchgate.net In the context of N-oxides, PCA can be applied to spectroscopic data (e.g., mass spectrometry) to differentiate between positional isomers. conicet.gov.arresearchgate.net By analyzing the patterns in the data, PCA can identify the key spectral features that distinguish one isomer from another. conicet.gov.arresearchgate.net For instance, in a study of substituted pyrazine (B50134) N-oxides, PCA of mass spectra obtained with different metal ions helped to differentiate between regioisomers. conicet.gov.ar
Theoretical Frameworks for Structure-Reactivity Relationships
Theoretical frameworks are used to establish relationships between the chemical structure of a molecule and its reactivity. wordpress.com These frameworks can help to predict the behavior of a compound based on its structural features. For this compound, understanding the structure-reactivity relationship is crucial for predicting its metabolic fate and potential interactions. The presence of the N-oxide group significantly alters the electronic properties of the pyridine (B92270) ring, influencing its reactivity towards various reagents and biological macromolecules. wordpress.com
Development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. mdpi.com While specific QSAR/QSRR models for this compound are not extensively documented in publicly available literature, the principles for their development can be inferred from studies on analogous N-oxide-containing herbicides and other bioactive molecules. mdpi.comnih.govmdpi.com
The fundamental premise of QSAR/QSRR is that the variations in the biological activity or reactivity of a series of compounds are dependent on the changes in their molecular features. mdpi.com For a series of derivatives including this compound, a QSAR model would seek to establish a mathematical relationship between herbicidal efficacy and calculated molecular descriptors.
Key steps in developing a QSAR/QSRR model for this compound would involve:
Data Set Compilation: Assembling a series of structurally related compounds with experimentally determined biological activities (e.g., herbicidal activity against a specific plant species).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Building and Validation: Employing statistical methods, such as multiple linear regression or partial least squares, to build a model that links the descriptors to the observed activity. The model's predictive power is then rigorously validated.
Studies on other herbicidal N-oxides, such as 1,2,5-oxadiazole N-oxides, have demonstrated that lipophilicity (related to the octanol/water partition coefficient, log P) and electronic parameters (like reduction potential) are crucial for their activity. mdpi.com The N-oxide moiety itself is often critical for the observed phytotoxicity. mdpi.comnih.gov For instance, research on quinoxaline (B1680401) derivatives has also successfully employed 3D-QSAR models to gain insights for designing novel antifungal agents. mdpi.com
Below is a table of physicochemical descriptors that would be relevant for developing a QSAR model for this compound and its analogues.
| Descriptor Category | Specific Descriptor Examples | Potential Relevance to Activity |
| Electronic | Dipole moment, Mulliken charges, Reduction potential, HOMO/LUMO energies | Influences interactions with biological targets and susceptibility to metabolic transformations. mdpi.com |
| Steric/Topological | Molecular volume, Surface area, Molar refractivity | Affects how the molecule fits into a receptor's active site. |
| Hydrophobicity | Octanol-water partition coefficient (log P), Chromatographic retention factor (log k'w) | Governs the molecule's ability to cross biological membranes to reach its site of action. mdpi.com |
Computational Approaches to Modulating Chemical Properties through N-Oxidation
N-oxidation significantly alters the physicochemical properties of a parent pyridine compound like Picobenzide. The introduction of the N-oxide group creates a highly polar N⁺-O⁻ bond, which can influence solubility, hydrogen bonding capacity, and electronic distribution within the aromatic ring. nih.gov Computational methods are instrumental in quantifying these changes.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying pyridine N-oxides and related compounds. worldscientific.comworldscientific.com Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy. Studies on pyridine N-oxides have utilized functionals such as B3LYP, B3PW91, and M06, often paired with basis sets like 6-31G* or 6-311+G(d,p). mdpi.comresearchgate.netnih.gov The B3PW91/6-31G** level of theory, for instance, has been found to be reliable for calculating heats of formation for pyridine N-oxide compounds. worldscientific.commdpi.com
Computational studies can elucidate several key aspects of N-oxidation:
Structural Changes: Calculations can predict the changes in bond lengths and angles upon N-oxidation. For example, the N-O bond in pyridine N-oxide is computationally and experimentally shown to be shorter than in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, indicating a different bond character. mdpi.comresearchgate.net
Electronic Properties: N-oxidation introduces a zwitterionic character and affects the aromaticity of the pyridine ring. mdpi.com It modifies the electron density distribution, which can be visualized through molecular electrostatic potential maps. This change in electronic character is crucial for molecular interactions and reactivity.
Energetics: The N-O bond dissociation enthalpy (BDE) is a critical parameter that can be calculated to assess the stability of the N-oxide. Computational studies have predicted the BDE of pyridine N-oxide to be significantly higher than that of trimethylamine N-oxide, a finding consistent with its greater resonance stabilization. mdpi.comresearchgate.netnih.gov
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as IR vibrational frequencies. The N-O stretching frequency is a characteristic feature that provides insight into the strength and nature of this bond. nih.gov
The following table summarizes computational methods and their applications in studying the effects of N-oxidation on pyridine-based compounds like Picobenzide.
| Computational Method/Theory Level | Application | Reference |
| B3PW91/6-31G | Considered optimal for calculating heats of formation in pyridine N-oxides. | worldscientific.commdpi.com |
| B3LYP/6-31G * | Used for geometry optimization and calculating reaction enthalpies and resonance energies. | mdpi.comresearchgate.net |
| M06/6-311+G(d,p) | Employed for calculating bond dissociation enthalpies and reaction enthalpies, providing results in good agreement with other methods. | mdpi.comresearchgate.net |
| CBS-4M | An ab initio method used alongside DFT for calculating heats of formation. | worldscientific.com |
These computational approaches provide a detailed understanding of how the introduction of an N-oxide group modifies the fundamental properties of Picobenzide, offering valuable insights for predicting its behavior and designing new analogues with potentially enhanced activity.
Derivatives, Analogues, and Structure Reactivity Relationships of Picobenzide N Oxide Analogues
Design and Synthesis of Novel Picobenzide N-Oxide Derivatives
The design and synthesis of novel N-oxide derivatives often involve strategic modifications to existing scaffolds to modulate their chemical and physicochemical characteristics.
Structural modifications on the benzamide (B126) and pyridine (B92270) moieties are crucial for developing novel this compound derivatives. Pyridine N-oxides are typically formed through the oxidation of pyridine derivatives, a process that introduces an oxygen atom bonded to the nitrogen atom (R–N → O) ontosight.ailabsolu.ca. This N-oxidation significantly alters the compound's chemical and physical properties, including electron delocalization, reactivity, and polarity ontosight.ai. For instance, the parent compound picobenzide, N-(4-picolyl) 3,5 dimethyl benzamide, undergoes N-oxidation on its pyridine ring to form this compound as a major metabolite in humans sigmaaldrich.com.
Modifications can involve altering substituents on the pyridine ring or the benzamide portion. The pyridine N-oxide moiety can influence the reactivity of the entire molecule, impacting aspects such as nucleophilic substitution or metallation, which is more facile on N-oxide derivatives compared to their non-oxidized counterparts labsolu.ca. The benzamide part of the molecule offers sites for introducing various functional groups, which can further tune the electronic and steric properties of the analogues.
The synthesis of N-oxide containing scaffolds is a well-established area in organic chemistry, primarily involving the oxidation of tertiary amines or heterocyclic nitrogen atoms. A common oxidizing agent used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) ontosight.aifishersci.cawikipedia.org. This method is widely employed to convert aliphatic or benzyl (B1604629) amines into their corresponding N-oxide derivatives ontosight.ai.
Beyond simple pyridine N-oxides, the N-oxide functional group can be incorporated into more complex heterocyclic scaffolds such as furoxans, benzofuroxans, quinoxaline (B1680401) derivatives, and tetrahydroquinolines nih.govuni.lunih.gov. For example, a one-pot protocol has been reported for synthesizing diversely functionalized tetrahydroquinoline scaffolds from N,N-dimethylaniline N-oxides through a tandem Polonovski–Povarov sequence nih.govnih.gov. Similarly, novel N-oxide-containing compounds, including benzofuroxan (B160326) and quinoxaline derivatives, have been synthesized for various applications, demonstrating the versatility of N-oxide synthesis in creating new chemical entities uni.lu.
Exploration of Structural Modifications on the Benzamide and Pyridine Moieties
Methodological Studies in Structure-Reactivity Relationship (SRR)
Understanding the Structure-Reactivity Relationship (SRR) of N-oxides is fundamental for rational drug design and chemical transformation development.
Substituent effects play a critical role in modulating N-O bond properties. For instance, electron-withdrawing groups, such as a nitro group (-NO₂) on a pyridine N-oxide, can stabilize the N-O bond, while electron-donating substituents, like an amino group (-NH₂), can have the opposite effect fishersci.fifishersci.de. This influence on the N-O bond stability is attributed to its impact on π-type ON back-donation fishersci.fifishersci.de. These structural changes can alter the availability of the oxygen atom for intermolecular interactions, leading to significant changes in interaction energy fishersci.fifishersci.de. N-oxides are also known to participate in various reactions, including nucleophilic substitution, oxidation, and reduction ontosight.aifishersci.se.
The development of predictive models is crucial for understanding and forecasting chemical transformations involving N-oxides. In-silico approaches, such as Average Local Ionization Energy (ALIE) calculations based on Density Functional Theory (DFT), have been developed to predict the regioselectivity and risk of N-oxide formation wikidata.orgfishersci.ca. These models can reliably identify the most susceptible nitrogen atoms for N-oxidation and categorize their oxidative vulnerabilities (small, medium, or high risk) wikidata.orgfishersci.ca. This capability is invaluable for identifying structural susceptibilities to N-oxidation and resolving experimental ambiguities in structure elucidation wikidata.orgfishersci.ca.
Furthermore, predictive models are utilized in asymmetric catalysis involving N-oxides. For example, DFT calculations have supported acyl transfer mechanisms in reactions catalyzed by chiral 4-arylpyridine-N-oxide, where the nucleophilic substitution by an O-acyloxypyridinium cation intermediate is identified as the enantio-determining step uni.lu. These models aid in understanding reaction mechanisms and predicting enantioselectivity.
Investigation of How Structural Changes Influence N-O Bond Properties and Reactivity
N-Oxides as Bioisosteres and Their Impact on Physicochemical Parameters (General Academic Concept)
N-oxides are recognized as valuable bioisosteres in medicinal chemistry due to their unique physicochemical properties and their ability to mimic or replace other functional groups while maintaining or improving biological activity wikipedia.orguni.lu. Their zwitterionic nature and capacity for hydrogen bond formation through the oxide ion contribute to their high water solubility and increased polarity compared to their non-oxidized amine counterparts ontosight.aifishersci.fifishersci.dewikipedia.org.
The strategic replacement of functional groups with N-oxide motifs can significantly impact key physicochemical parameters such as acidity (pKa), lipophilicity (logP/logD), and permeability wikipedia.org. For instance, N-oxides have been successfully employed as bioisosteric replacements for carbonyl groups, leading to superior inhibitory activities in some cases, such as thrombin inhibitors wikipedia.org. They can also serve as surrogates for carboxylic acid functional groups, with a systematic assessment of their structure-property relationships being desirable for informed analog design.
The introduction of an N-oxide can lead to an adjustment of pharmacological and physicochemical properties, sometimes resulting in improved desired properties or even the emergence of new therapeutic outcomes wikipedia.org. For example, 2-pyridone and 2-difluoromethylpyridine have been explored as bioisosteric replacements for pyridine N-oxide, with the latter showing enhanced activity in certain contexts and potentially improving bioavailability due to the metabolic instability of some pyridine N-oxide analogs. The ability of N-oxides to influence ADME (Absorption, Distribution, Metabolism, Excretion) properties makes them a critical consideration in drug discovery and development.
Future Directions and Emerging Research Avenues for Picobenzide N Oxide Research
Development of Novel and Sustainable Synthetic Routes
The initial confirmation of Picobenzide N-oxide's structure was achieved through comparison with a synthetically prepared standard. nih.gov The parent compound, Picobenzide, is systematically named N-(4-picolyl)-3,5-dimethylbenzamide. nih.gov Its N-oxide metabolite is chemically known as benzamide (B126), 3,5-dimethyl-N-(4-pyridinylmethyl)-, N-oxide. ontosight.ai
Conventional synthesis of pyridine (B92270) N-oxides often involves direct oxidation with peracids, such as m-chloroperoxybenzoic acid (mCPBA), or mixtures of hydrogen peroxide with acids. google.comrsc.org While effective, these methods can present environmental and safety challenges. Future research should focus on developing greener and more sustainable synthetic strategies.
Key research objectives include:
Catalytic Oxidation: Investigating the use of heterogeneous or homogeneous catalysts to enable the use of milder and more environmentally benign oxidants like molecular oxygen or hydrogen peroxide under less hazardous conditions.
Biocatalytic Synthesis: Exploring enzymatic routes for the N-oxidation of Picobenzide. Enzymes such as cytochrome P450 and flavin-containing monooxygenases (FMOs) are known to catalyze N-oxidation in biological systems and could be harnessed for selective and sustainable in vitro synthesis. hyphadiscovery.com
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This approach can offer improved safety, better reaction control, higher yields, and easier scalability compared to traditional batch processes.
A comparative table of potential synthetic methodologies is presented below.
| Method | Oxidant | Advantages | Challenges |
| Conventional | mCPBA, H₂O₂/Acid | Well-established, high conversion | Stoichiometric waste, harsh conditions |
| Catalytic | O₂, H₂O₂ with catalyst | Atom economy, milder conditions | Catalyst cost, stability, and recovery |
| Biocatalytic | O₂/H₂O₂ with enzymes | High selectivity, green conditions | Enzyme stability, cost, substrate scope |
| Flow Chemistry | Various | Enhanced safety, scalability, control | Initial setup cost, potential for clogging |
Advanced Spectroscopic and Imaging Probes for In Situ Investigations
The identification of this compound has been historically accomplished using standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov To move beyond simple structural confirmation and understand its dynamic behavior in complex environments, advanced spectroscopic methods are required.
Future research in this area could involve:
High-Resolution NMR: Employing multi-dimensional NMR techniques to fully assign the ¹H and ¹³C spectra and to study the conformational dynamics of the molecule in solution. rsc.org
Vibrational Spectroscopy: Using advanced Raman and IR spectroscopy, supported by computational modeling (Density Functional Theory), to precisely assign vibrational modes. researchgate.net This can provide detailed insights into the N-O bond characteristics and intermolecular interactions, such as hydrogen bonding. ias.ac.in
High-Resolution Mass Spectrometry: Utilizing techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap MS for precise mass determination and to study its fragmentation pathways in detail.
Frequency Comb Spectroscopy: Applying cutting-edge techniques like frequency comb-based Fourier transform spectroscopy for ultra-precise measurements of ro-vibrational transitions, which could be invaluable for creating detailed spectroscopic databases, similar to work done on other N-oxide containing molecules like nitrous oxide. diva-portal.org
The table below summarizes the application of various spectroscopic techniques.
| Technique | Information Gained | Future Application for this compound |
| NMR Spectroscopy | Connectivity, 3D structure | In-cell NMR to probe interactions in a biological matrix. |
| IR/Raman Spectroscopy | Functional groups, bond vibrations | In situ monitoring of binding events or environmental changes. |
| Mass Spectrometry | Molecular weight, formula | Imaging mass spectrometry to map its distribution in tissues. |
| UV-Vis Spectroscopy | Electronic transitions | Probing interactions with biomolecules that alter its electronic structure. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in N-Oxide Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical and biological research. While no specific ML models for this compound exist, the application of these tools to related areas, particularly concerning N-oxides like nitrous oxide (N₂O), provides a clear blueprint for future work. mdpi.commdpi.com
Potential applications include:
Predictive Modeling: Developing ML models (e.g., random forests, neural networks) to predict the metabolic fate of Picobenzide and similar compounds, identifying the likelihood of N-oxide formation based on molecular descriptors. mdpi.comacs.org
QSAR Models: Building Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound and its analogues with their biological activity or toxicity.
Spectra Prediction: Training ML algorithms to predict spectroscopic properties (e.g., NMR shifts, Raman spectra), which could accelerate the identification of new, related N-oxide compounds.
Reaction Optimization: Using AI-driven platforms to optimize the novel synthetic routes described in section 7.1, rapidly identifying the best catalysts, solvents, and reaction conditions for sustainable production. acs.org
Exploration of N-Oxide Chemistry in Materials Science and Catalysis
The chemistry of pyridine N-oxides and related picolinamides extends far beyond pharmacology. These compounds are versatile ligands in coordination chemistry and have found applications in catalysis and materials science. chemimpex.com This suggests that this compound could have untapped potential in these fields.
Future research could explore:
Coordination Chemistry: Investigating the ability of this compound to act as a ligand for various metal centers. The N-oxide moiety can significantly alter the electronic properties and coordination behavior compared to the parent pyridine, potentially leading to novel catalysts. researchgate.net
Catalysis: Using metal complexes of this compound as catalysts in organic synthesis, for example, in cross-coupling reactions or oxidation catalysis. Picolinamide-based ligands have already been shown to be effective in Ullmann-type C-N coupling reactions. researchgate.net
Functional Materials: Incorporating the polar N-oxide group into polymers or hydrogels. Polymeric N-oxides have been investigated as "stealth" materials due to their low protein binding and non-immunogenic properties. nih.gov Recently, enamine N-oxides have been used to create bioorthogonally degradable tough hydrogels, highlighting their utility in advanced materials. nih.gov
Unraveling Complex Biological Interaction Mechanisms of N-Oxides in Model Systems
While the disposition kinetics of this compound have been studied in rabbits, the specific molecular mechanisms underlying its biological interactions remain largely unknown. nih.gov As a metabolite of a neuroleptic agent, understanding its own potential activity and interactions is crucial. nih.gov
Future mechanistic, non-clinical studies in model systems should aim to:
Identify Molecular Targets: Using techniques like affinity chromatography, pull-down assays, or thermal shift assays to identify specific proteins or enzymes that this compound binds to.
Probe Enzyme Interactions: Investigating its role as a substrate, inhibitor, or modulator of key enzyme families involved in drug metabolism, such as cytochrome P450s and FMOs. hyphadiscovery.com
Analyze Signaling Pathways: Determining if this compound can modulate cellular signaling pathways. The role of nitric oxide (NO) as a signaling molecule is well-documented, and while structurally different, the N-oxide moiety could confer unique signaling properties. nih.govwikipedia.org
Q & A
Basic Research Questions
Q. How can the PICO framework be applied to design studies investigating the biological effects of Picobenzide N-oxide?
- The PICO framework (Population, Intervention, Comparison, Outcome) ensures clarity in experimental design. For example:
- Population : Specific cell lines (e.g., HepG2 for hepatic studies) or animal models.
- Intervention : this compound exposure at varying concentrations.
- Comparison : Controls (e.g., untreated cells) or structurally analogous N-oxides.
- Outcome : Measurable endpoints like mutagenicity (via Ames test) or metabolic stability.
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
- Synthesis : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions to convert precursor amines to N-oxides. Reaction optimization (e.g., solvent, temperature) is critical to minimize byproducts .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Reference public databases (e.g., NIST Chemistry WebBook) for spectral comparisons .
Q. What methodologies are used to assess the mutagenic potential of this compound?
- Ames Test : Utilize bacterial strains (e.g., Salmonella typhimurium) with and without metabolic activation (S9 mix) to detect reverse mutations. Include positive controls (e.g., 2-AA, 4-NQO) and quantify dose-response relationships .
- Comet Assay : Evaluate DNA damage in mammalian cells post-exposure. Compare results with known mutagenic N-oxides (e.g., quindioxin subclass) to contextualize risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) fingerprinting resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?
- SAR fingerprinting involves hierarchical substructure analysis to identify specific moieties linked to mutagenicity. For example:
- Subclass Alerts : Quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide subclasses show strong mutagenic correlations, while general aromatic N-oxides may not .
- Data Integration : Cross-reference public (e.g., PubChem) and proprietary databases to validate SAR trends. Use tools like Leadscope’s expert-rule-based models to refine predictive accuracy .
Q. What experimental models are suitable for studying the pharmacokinetics of this compound?
- In Vitro Models : HepG2 or Huh7 hepatoma cells to assess hepatic uptake and metabolism. Monitor metabolites via UHPLC-MS/MS .
- In Vivo Models : Oct1-knockout mice to determine transporter-independent uptake mechanisms. Measure plasma and tissue concentrations over time .
Q. How can researchers address discrepancies between computational predictions and empirical mutagenicity results for this compound?
- Model Validation : Test computational alerts (e.g., ICH M7 guidelines) against experimental data. For instance, if in silico tools flag this compound as mutagenic but Ames test results are negative, re-evaluate the relevance of structural alerts for its specific subclass .
- Mechanistic Studies : Investigate reactive oxygen species (ROS) generation or DNA adduct formation to identify non-Ames detectable pathways .
Methodological Considerations
Q. What analytical techniques optimize quantification of this compound in complex matrices?
- On-Line SPE-UHPLC-MS/MS : Minimizes manual sample preparation while achieving sensitivity (LLOQ: 10 µg/kg) in plant or biological matrices. Calibrate with deuterated internal standards for precision .
- GC-MS : Suitable for volatile derivatives (e.g., trimethylsilylation) in metabolite profiling .
Q. How should conflicting data on N-oxide transport mechanisms be reconciled?
- Multi-Model Approach : Compare results across cell lines (HEK293, HepG2) and knockout models. For example, if OCT1-independent uptake is observed in both, prioritize proteomic screening to identify alternative transporters .
Data Reporting and Reproducibility
- Supporting Information : Document synthesis protocols, spectral data, and raw assay results in supplementary files. Use hyperlinks for seamless access in digital manuscripts .
- Ethical Citations : Reference primary literature for known compounds and provide full experimental details for novel derivatives to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
